Tiametonium iodide
Overview
Description
Tiametonium iodide is a chemical compound with the molecular formula C12H30I2N2S . It has a molecular weight of 488.26 g/mol . The IUPAC name for this compound is ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium;diiodide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation: CCN+©CCSCCN+©CC.[I-].[I-] . This notation provides a way to describe the structure of a chemical compound in a linear format using standard organic chemical symbols and certain ASCII special characters .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 488.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 8 . The exact mass of this compound is 488.02192 g/mol .
Scientific Research Applications
"High-temperature structural intermetallics" by Yamaguchi, M., Inui, H., & Ito, K. (2000). This paper discusses the research on high-temperature structural intermetallics, including aluminides and silicides formed with transition metals, for aerospace and automotive applications (Yamaguchi, Inui, & Ito, 2000).
"Intermetallics: Why is it so difficult to introduce them in gas turbine engines?" by Lasalmonie, A. (2006). This paper explores the challenges in introducing intermetallic systems, including NiAl and TiAl, in aerospace applications (Lasalmonie, 2006).
"Formation of iodinated disinfection by-products during oxidation of iodide-containing water with potassium permanganate" by Ye, T., Xu, B., Lin, Y.-L., et al. (2012). This study examines the formation of iodinated disinfection by-products when iodide-containing waters interact with potassium permanganate (Ye et al., 2012).
"Design, Processing, Microstructure, Properties, and Applications of Advanced Intermetallic TiAl Alloys" by Clemens, H., & Mayer, S. (2013). This review provides an overview of the engineering of γ-TiAl based alloys and their application in the automotive and aircraft industry (Clemens & Mayer, 2013).
"Formation of iodinated disinfection by-products during oxidation of iodide-containing waters with chlorine dioxide" by Ye, T., Xu, B., Lin, Y.-L., et al. (2013). This study investigates the formation of iodinated disinfection by-products in artificial synthesized waters and raw waters in contact with chlorine dioxide (Ye et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium;diiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2S.2HI/c1-7-13(3,4)9-11-15-12-10-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZZGMKVJZBER-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCSCC[N+](C)(C)CC.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30I2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883137 | |
Record name | Tiametonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10433-71-3 | |
Record name | Tiametonium iodide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiametonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIAMETONIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0OMD60978 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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